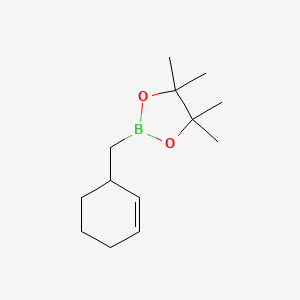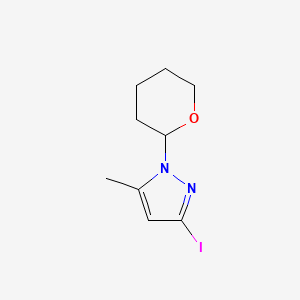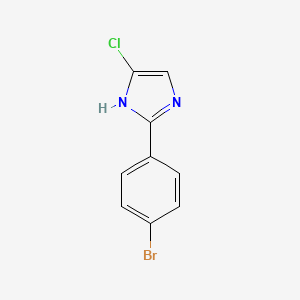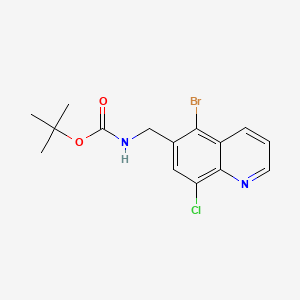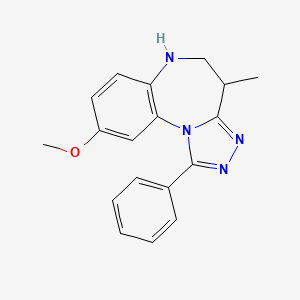
5,6-Dihydro-9-methoxy-4-methyl-1-phenyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydro-9-methoxy-4-methyl-1-phenyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine is a complex heterocyclic compound. It belongs to the class of triazolobenzodiazepines, which are known for their diverse pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-9-methoxy-4-methyl-1-phenyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with benzaldehyde derivatives, followed by cyclization with triazole precursors . The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dihydro-9-methoxy-4-methyl-1-phenyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s pharmacological profile .
Applications De Recherche Scientifique
5,6-Dihydro-9-methoxy-4-methyl-1-phenyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, including anxiolytic and anticonvulsant activities.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5,6-Dihydro-9-methoxy-4-methyl-1-phenyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine involves its interaction with specific molecular targets. It binds to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction leads to its anxiolytic and anticonvulsant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazolobenzodiazepines such as:
- Alprazolam
- Triazolam
- Estazolam
Uniqueness
5,6-Dihydro-9-methoxy-4-methyl-1-phenyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methoxy and methyl groups contribute to its unique binding affinity and activity profile compared to other triazolobenzodiazepines .
Propriétés
Numéro CAS |
54028-95-4 |
|---|---|
Formule moléculaire |
C18H18N4O |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
9-methoxy-4-methyl-1-phenyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine |
InChI |
InChI=1S/C18H18N4O/c1-12-11-19-15-9-8-14(23-2)10-16(15)22-17(12)20-21-18(22)13-6-4-3-5-7-13/h3-10,12,19H,11H2,1-2H3 |
Clé InChI |
IBGNEMJLBLMDHO-UHFFFAOYSA-N |
SMILES canonique |
CC1CNC2=C(C=C(C=C2)OC)N3C1=NN=C3C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


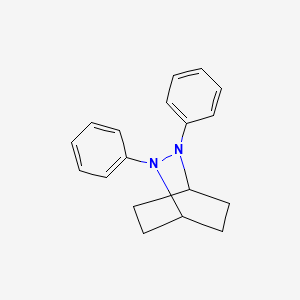


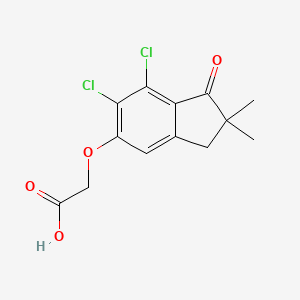

![4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941545.png)
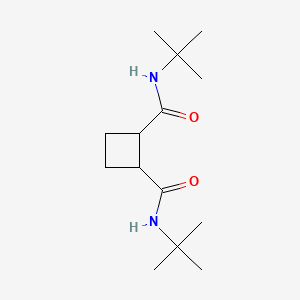
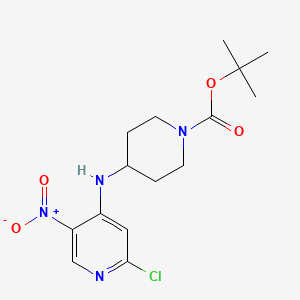
![2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13941561.png)
